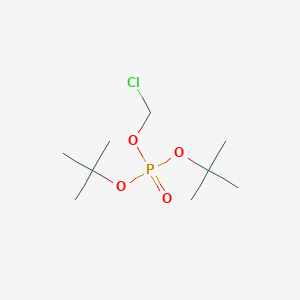![molecular formula C7H4ClN3O3 B1314616 4-Chloro-6-nitro-1H-benzo[d]imidazol-2(3H)-one CAS No. 463315-69-7](/img/structure/B1314616.png)
4-Chloro-6-nitro-1H-benzo[d]imidazol-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-Chloro-6-nitro-1H-benzo[d]imidazol-2(3H)-one” belongs to the class of organic compounds known as benzimidazoles, which are organic compounds containing a benzene ring fused to an imidazole ring (a five-member ring with two non-adjacent nitrogen atoms). The benzimidazole ring system has a planar geometry and is aromatic, similar to benzene .
Synthesis Analysis
Benzimidazoles can be synthesized through several methods. One common method involves the reaction of o-phenylenediamine with a carboxylic acid . The specific synthesis of “4-Chloro-6-nitro-1H-benzo[d]imidazol-2(3H)-one” would likely involve the introduction of the chloro and nitro groups in subsequent steps .Molecular Structure Analysis
The benzimidazole ring system is planar and aromatic. The presence of the nitro group (-NO2) and the chloro group (-Cl) on the benzene ring of the benzimidazole will have an impact on the electronic properties of the molecule. The nitro group is a strong electron-withdrawing group, while the chloro group is a weak electron-withdrawing group .Chemical Reactions Analysis
Benzimidazoles, including “4-Chloro-6-nitro-1H-benzo[d]imidazol-2(3H)-one”, can undergo a variety of chemical reactions. The presence of the nitro and chloro groups on the benzene ring can influence the reactivity of the molecule. For example, the nitro group can be reduced to an amino group, and the chloro group can be displaced in nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Chloro-6-nitro-1H-benzo[d]imidazol-2(3H)-one” would depend on the specific structure of the compound. Benzimidazoles are generally stable compounds. The presence of the nitro group might make the compound more reactive .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Researchers have developed synthetic pathways for benzimidazole derivatives, exploring their antimicrobial, antifungal, and potential pharmacological properties. For example, benzylidenehydrazinyl imidazoles and their derivatives have shown excellent antibacterial and antifungal activities due to their molecular properties, including hydrophobicity and bioactivity scores. The nitro substituted imidazolyl azetidinones and triazoles, in particular, exhibited significant activity against B. subtilis and A. niger, highlighting their potential in antimicrobial therapy (Rekha, Nagarjuna, Padmaja, & Padmavathi, 2019).
Chemical Structure and Properties
The study of halogen bonding in imidazole derivatives, including variations with nitro groups, provides insight into their crystal packing and molecular interactions. These studies reveal the significance of specific halogen bond modes and their role in the structural formation, enhancing our understanding of molecular design and the potential for creating new materials with desired properties (Kubicki & Wagner, 2007).
Electrochemical and Electronic Applications
Benzimidazole derivatives, including those with nitro groups, have been explored for their electrochemical and electronic properties. For instance, oligo nitrobenzimidazoles have shown promising applications in diode technology due to their electrical conductivity and thermal stability. These materials offer potential for advancements in electronic devices, highlighting the versatility of benzimidazole derivatives in technological applications (Anand, Muthusamy, & Kannapiran, 2018).
Advanced Material Synthesis
The development of methodologies for synthesizing complex benzimidazole derivatives, such as benzo[4,5]imidazo[1,2-a]quinazoline and imidazo[1,2-a]quinazoline derivatives, underscores the compound's role in creating new materials with potential applications in fluorescence and other advanced functionalities. These synthetic approaches enable the production of materials with specific properties, suitable for a range of scientific and industrial applications (Fang et al., 2014).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-chloro-6-nitro-1,3-dihydrobenzimidazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O3/c8-4-1-3(11(13)14)2-5-6(4)10-7(12)9-5/h1-2H,(H2,9,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDBOQUPQKHBUPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=O)N2)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-nitro-1H-benzo[d]imidazol-2(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Amino-1,4-dihydro-4-oxothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1314543.png)
![1-methyl-5-[2-[5-(trifluoromethyl)-1H-imidazol-2-yl]pyridin-4-yl]oxy-N-[4-(trifluoromethyl)phenyl]benzimidazol-2-amine](/img/structure/B1314548.png)







![2,3-Dichloropyrido[2,3-b]pyrazine](/img/structure/B1314565.png)

